molecular formula C11H13NO2 B11804095 6-Isopropoxy-2-methylbenzo[d]oxazole

6-Isopropoxy-2-methylbenzo[d]oxazole

Cat. No.: B11804095
M. Wt: 191.23 g/mol
InChI Key: DCJHCOWCVMHBIR-UHFFFAOYSA-N
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Description

6-Isopropoxy-2-methylbenzo[d]oxazole is a heterocyclic compound with the molecular formula C11H13NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-methylbenzoxazoles involves the oxidative cyclization of N-phenylacetamides catalyzed by palladium acetate in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH). This method provides moderate to excellent yields .

Industrial Production Methods

Industrial production methods for 6-Isopropoxy-2-methylbenzo[d]oxazole typically involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or other functional groups.

    Substitution: Substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the aromatic ring.

Scientific Research Applications

6-Isopropoxy-2-methylbenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isopropoxy-2-methylbenzo[d]oxazole involves its interaction with molecular targets through its oxazole ring. This interaction can affect various biochemical pathways, depending on the specific application. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropoxy-2-methylbenzo[d]oxazole is unique due to its isopropoxy group, which can influence its chemical properties, such as solubility and reactivity. This makes it distinct from other benzoxazole derivatives and potentially more suitable for specific applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-methyl-6-propan-2-yloxy-1,3-benzoxazole

InChI

InChI=1S/C11H13NO2/c1-7(2)13-9-4-5-10-11(6-9)14-8(3)12-10/h4-7H,1-3H3

InChI Key

DCJHCOWCVMHBIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)OC(C)C

Origin of Product

United States

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